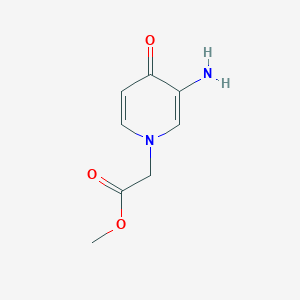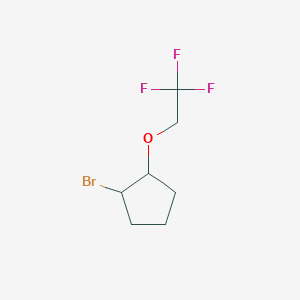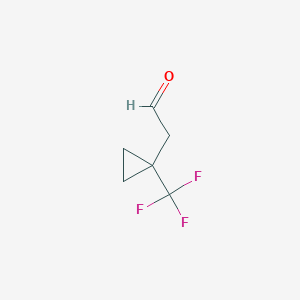
Cyclopropaneacetaldehyde, 1-trifluoromethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropaneacetaldehyde, 1-trifluoromethyl- is an organic compound with the molecular formula C6H7F3O. This compound features a cyclopropane ring substituted with a trifluoromethyl group and an aldehyde functional group. The presence of the trifluoromethyl group imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry .
準備方法
Synthetic Routes and Reaction Conditions
Cyclopropaneacetaldehyde, 1-trifluoromethyl- can be synthesized through several methods. One common approach involves the trifluoromethylation of cyclopropane derivatives. For instance, the copper-catalyzed cyclic trifluoromethylation of (4,4-disubstituted-2,3-butadienyl)malonates with Togni’s reagent II has been reported. This method installs the trifluoromethyl group at the middle carbon of the allene unit, using 1,10-phenanthroline as the ligand .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
Cyclopropaneacetaldehyde, 1-trifluoromethyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by photoredox catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and photoredox catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and various substituted cyclopropane derivatives .
科学的研究の応用
Cyclopropaneacetaldehyde, 1-trifluoromethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and fine chemicals.
作用機序
The mechanism by which Cyclopropaneacetaldehyde, 1-trifluoromethyl- exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The high electronegativity and lipophilicity of the trifluoromethyl group can significantly alter the compound’s binding affinity and selectivity for specific enzymes and receptors. This can lead to changes in metabolic stability and biological activity .
類似化合物との比較
Similar Compounds
Similar compounds include other trifluoromethyl-substituted cyclopropanes and aldehydes, such as:
- Trifluoromethylcyclopropane
- Trifluoromethylacetaldehyde
- Trifluoromethylcyclopropyl ketones
Uniqueness
Cyclopropaneacetaldehyde, 1-trifluoromethyl- is unique due to the combination of its cyclopropane ring, trifluoromethyl group, and aldehyde functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
2-[1-(trifluoromethyl)cyclopropyl]acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O/c7-6(8,9)5(1-2-5)3-4-10/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUIEKKCRSCVGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
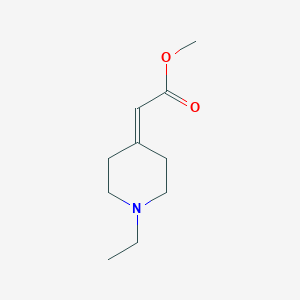

![1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline](/img/structure/B13061570.png)
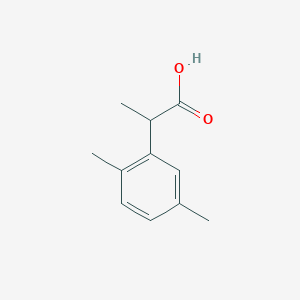
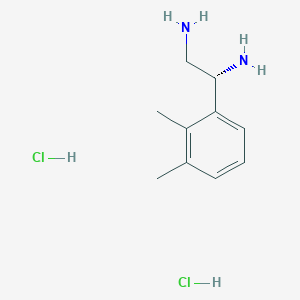

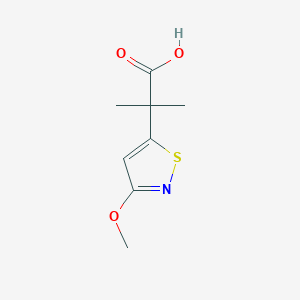
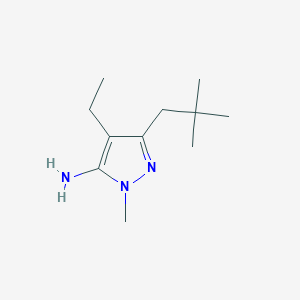

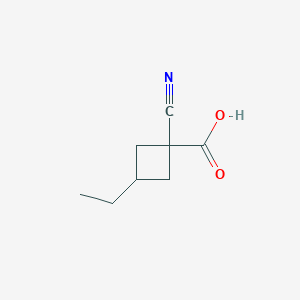
![tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13061611.png)
